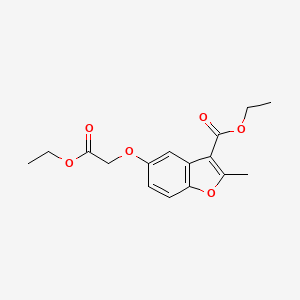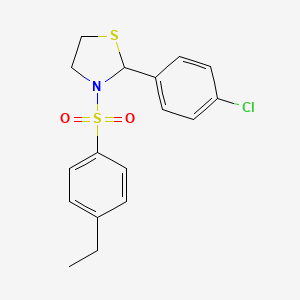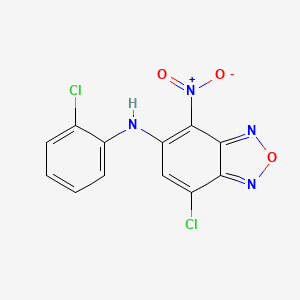![molecular formula C18H12Cl2N2O4 B11650325 5-({3-Chloro-4-[(4-chlorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11650325.png)
5-({3-Chloro-4-[(4-chlorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-({3-Chloro-4-[(4-chlorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione is a synthetic organic molecule characterized by its complex structure, which includes multiple functional groups such as chloro, methoxy, and diazinane trione
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-Chloro-4-[(4-chlorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form 3-chloro-4-[(4-chlorophenyl)methoxy]benzaldehyde.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with barbituric acid under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.
Reduction: Reduction reactions can target the chloro groups, potentially converting them to hydroxyl groups.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Products may include quinones or phenolic derivatives.
Reduction: Hydroxy derivatives are common products.
Substitution: The resulting products depend on the nucleophile used, leading to various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound’s potential as a biochemical probe is investigated. It may interact with specific enzymes or receptors, providing insights into their functions.
Medicine
The compound is studied for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor for certain enzymes or as a ligand for specific receptors, making it a candidate for drug development.
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers or coatings.
Mécanisme D'action
The mechanism by which 5-({3-Chloro-4-[(4-chlorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to these targets, while the diazinane trione moiety may participate in hydrogen bonding or other interactions that stabilize the compound-target complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-({3-Chloro-4-[(4-chlorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione: can be compared to other diazinane trione derivatives, such as:
Uniqueness
The unique combination of chloro and methoxy groups in this compound distinguishes it from other similar compounds
Propriétés
Formule moléculaire |
C18H12Cl2N2O4 |
|---|---|
Poids moléculaire |
391.2 g/mol |
Nom IUPAC |
5-[[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H12Cl2N2O4/c19-12-4-1-10(2-5-12)9-26-15-6-3-11(8-14(15)20)7-13-16(23)21-18(25)22-17(13)24/h1-8H,9H2,(H2,21,22,23,24,25) |
Clé InChI |
YKYDCJGSESVMAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=C3C(=O)NC(=O)NC3=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Ethoxyphenyl)-2-[N-(2-ethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11650244.png)
![N,N,2-trimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11650255.png)
![5-[(3-Ethoxy-5-iodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11650269.png)
![5-amino-3-[(Z)-1-cyano-2-(3,5-diiodo-2-propoxyphenyl)ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11650271.png)
![Ethyl 4-[(4-ethoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11650278.png)

![Ethyl 7-chloro-4-[(3-chloro-2-methylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11650283.png)



![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B11650304.png)
![N-(3-fluorophenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11650305.png)
![1-(2-methylphenyl)-N-[(1E)-4-methylphthalazin-1(2H)-ylidene]-1H-benzimidazol-5-amine](/img/structure/B11650314.png)
![Ethyl 7-chloro-4-[(4-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11650318.png)
